

Literature review of Ethyl 2-[(4-methoxyphenyl)amino]acetate applications

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Compound of Interest

Compound Name: Ethyl 2-[(4-methoxyphenyl)amino]acetate

Cat. No.: B182486

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An In-depth Technical Guide on the Applications of **Ethyl 2-[(4-methoxyphenyl)amino]acetate**

Ethyl 2-[(4-methoxyphenyl)amino]acetate, a chemical compound with the CAS Number 50845-77-7, holds significance in synthetic organic chemistry, primarily serving as a versatile intermediate in the preparation of a variety of more complex molecules with diverse biological activities. While direct pharmacological applications of this specific ester are not extensively documented in publicly available literature, its structural motif is a key component in numerous compounds exhibiting notable anticancer, anti-inflammatory, and antimicrobial properties. This review consolidates the available information on the synthesis of **Ethyl 2-[(4-methoxyphenyl)amino]acetate** and explores the applications of its derivatives in medicinal chemistry.

Chemical Properties

Property	Value	Reference
CAS Number	50845-77-7	[1][2][3]
Molecular Formula	C ₁₁ H ₁₅ NO ₃	[1][2]
Molecular Weight	209.24 g/mol	[1][2]
IUPAC Name	ethyl 2-[(4-methoxyphenyl)amino]acetate	[4]
SMILES	CCOC(=O)CNc1ccc(cc1)OC	[2]

Synthesis

The synthesis of **Ethyl 2-[(4-methoxyphenyl)amino]acetate** and its analogs can be achieved through several synthetic routes. A common method involves the N-alkylation of p-anisidine with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate.

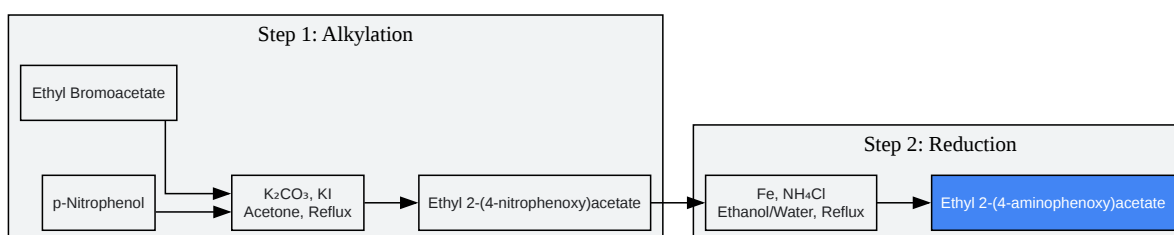
A related compound, ethyl-2-(4-aminophenoxy)acetate, is synthesized via the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by the reduction of the nitro group to an amine. This two-step process is reported to be efficient and cost-effective[5].

Experimental Protocol: Synthesis of Ethyl-2-(4-aminophenoxy)acetate[5]

Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate A mixture of p-nitrophenol (0.01 mol), anhydrous potassium carbonate (0.02 mol), and a catalytic amount of potassium iodide is refluxed in dry acetone (20 mL) with stirring for 20 minutes. Ethyl bromoacetate (0.01 mol) is then added, and the mixture is refluxed for an additional 8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is filtered while hot and washed with acetone. The solvent is evaporated under reduced pressure to yield the crude product, which is used directly in the next step.

Step 2: Synthesis of Ethyl 2-(4-aminophenoxy)acetate To the crude ethyl 2-(4-nitrophenoxy)acetate, a solution of ammonium chloride (0.03 mol) in a 1:1 mixture of ethanol and distilled water (30 mL) is added. The mixture is refluxed for 30 minutes with stirring. Iron powder (0.03 mol) is then added in portions, and the mixture is refluxed for another 4 hours.

The hot mixture is filtered and washed with hot water. The filtrate is extracted with ethyl acetate, and the organic layers are combined, dried, and concentrated to yield the final product.



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Caption: Synthesis of Ethyl 2-(4-aminophenoxy)acetate.

Applications as a Synthetic Intermediate

The primary application of **Ethyl 2-[(4-methoxyphenyl)amino]acetate** is as a building block for the synthesis of more complex heterocyclic compounds with potential therapeutic value. The presence of a secondary amine and an ester functional group allows for a variety of chemical transformations, including cyclization and amidation reactions.

For instance, a related precursor, (Z)-2-chloro-[(4-methoxyphenyl)hydrazono]ethyl acetate, is a key intermediate in the synthesis of Apixaban, a widely used anticoagulant[6]. This highlights the importance of the 4-methoxyphenylamino moiety in the development of modern pharmaceuticals.

Biological Activities of Structurally Related Compounds

While data on the biological activity of **Ethyl 2-[(4-methoxyphenyl)amino]acetate** itself is scarce, numerous studies have reported significant biological activities for its derivatives and compounds containing the 4-methoxyphenylamino scaffold.

Anticancer Activity

Derivatives incorporating the 4-methoxyphenyl group have shown promising antiproliferative activity against various cancer cell lines.

Table 1: Anticancer Activity of 4-Methoxyphenyl-Containing Compounds

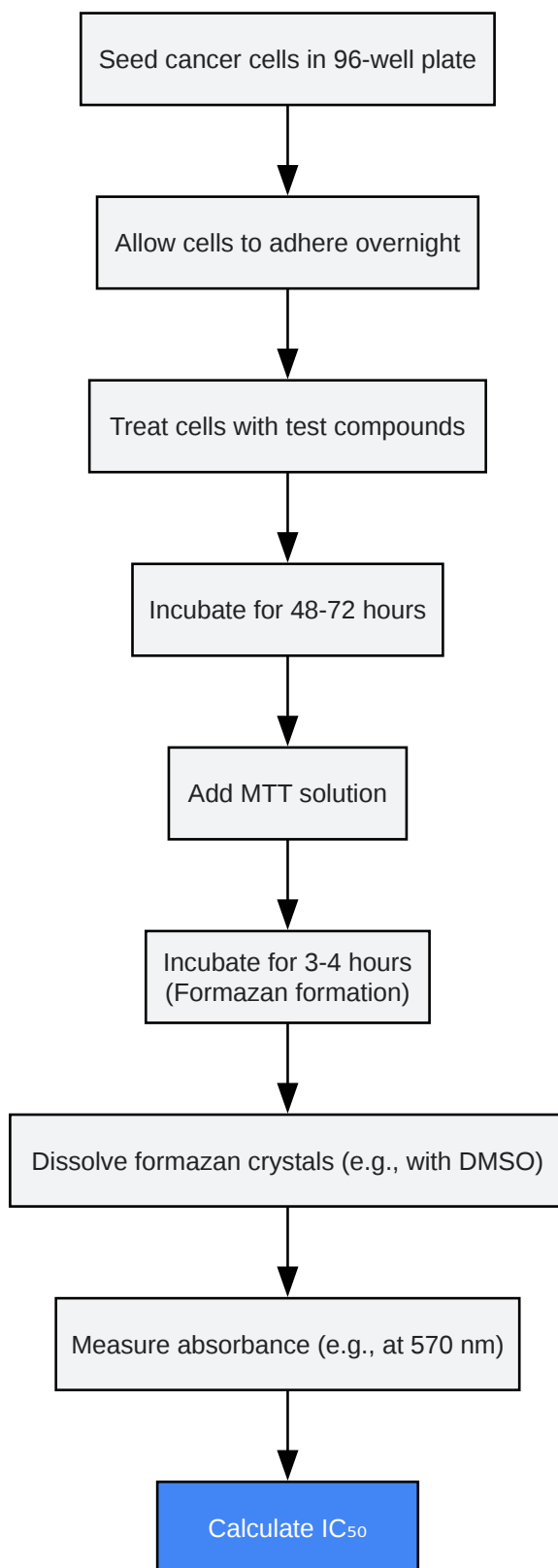
Compound	Cancer Cell Line	IC ₅₀ (nM)	Reference
Pyrano[3,2-c]quinoline derivative (3c)	MCF-7 (Breast)	30	[7]
HT-29 (Colon)	28	[7]	
N-methyl pyrano[3,2-c]quinoline derivative (3d)	MCF-7 (Breast)	31	[7]
HT-29 (Colon)	28	[7]	
3-[(4-Methoxyphenyl)amino]propanehydrazide derivative (21)	U-87 (Glioblastoma)	Reduces viability to 19.6% at 10 μ M	[8]

The data suggests that the presence of a 4-methoxyphenyl group can contribute significantly to the cytotoxic effects of these molecules[7].

The antiproliferative effects of compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Human cancer cell lines (e.g., MCF-7, HT-29) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- After incubation, MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

- The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The half-maximal inhibitory concentration (IC_{50}) is calculated from the dose-response curves.



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Caption: General workflow for the MTT assay.

Anti-inflammatory Activity

Several compounds containing the 4-methoxyphenyl moiety have been investigated for their anti-inflammatory properties. For example, a synthetic chalcone, E- α -(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, has been shown to exert significant anti-inflammatory effects by inducing heme oxygenase-1 (HO-1)[\[9\]](#).

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

- A group of rats is administered the test compound orally or intraperitoneally.
- After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce inflammation.
- The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
- The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Antimicrobial Activity

The 4-methoxyphenyl scaffold is also present in some compounds with reported antimicrobial activity. For instance, a Schiff base, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, is reported to exhibit antimicrobial properties[\[10\]](#) [\[11\]](#).

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
- Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).
- Positive (microorganism and medium) and negative (compound and medium) controls are included.

- The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

Ethyl 2-[(4-methoxyphenyl)amino]acetate is a valuable synthetic intermediate in medicinal chemistry. While direct biological applications of the compound itself are not well-documented, its structural framework is integral to a wide range of derivatives that exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. Further research into the direct pharmacological potential of **Ethyl 2-[(4-methoxyphenyl)amino]acetate** and the synthesis of new derivatives based on this scaffold could lead to the discovery of novel therapeutic agents. The provided experimental protocols for synthesis and biological evaluation serve as a foundation for researchers in the field of drug discovery and development.

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